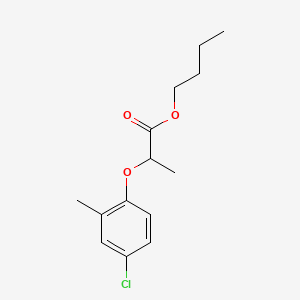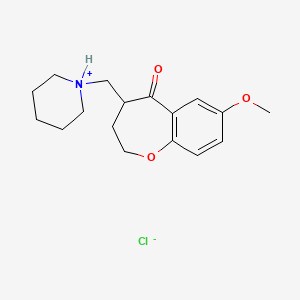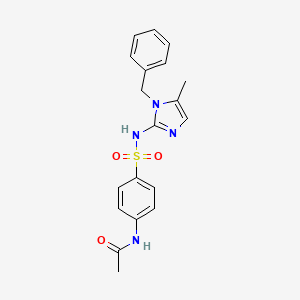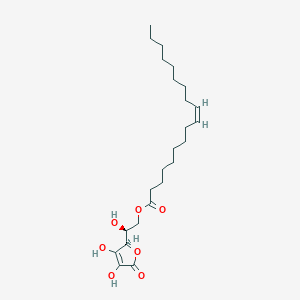
Ascorbyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascorbyl oleate is a bioconjugate molecule that combines the properties of L-ascorbic acid (vitamin C) and oleic acid. This compound is known for its antioxidant properties, making it a valuable ingredient in various industries, including food, pharmaceuticals, and cosmetics. This compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, which allows it to form supramolecular nano-self-assembled aggregates in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ascorbyl oleate can be synthesized enzymatically using lipases as biocatalysts. One common method involves the use of immobilized lipase from Candida antarctica, which catalyzes the esterification of L-ascorbic acid with oleic acid. The reaction is typically carried out in non-polar solvents like tert-amyl alcohol, with molecular sieves added to remove water formed during the reaction .
Industrial Production Methods: Industrial production of this compound often employs a rotating basket reactor operated in sequential batches. This method allows for easy recycling of the catalyst and maintains high yields over multiple batches. Solvents like 2-methyl-2-butanol and acetone are commonly used, with the operational stability of the catalyst being a crucial factor .
Analyse Des Réactions Chimiques
Types of Reactions: Ascorbyl oleate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions due to the presence of the ascorbic acid moiety.
Common Reagents and Conditions:
Esterification: Catalyzed by lipases, typically in non-polar solvents with molecular sieves to remove water.
Oxidation: this compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Major Products: The primary product of the esterification reaction is this compound itself. In oxidation reactions, the major products are typically the oxidized forms of the radicals or reactive oxygen species that this compound neutralizes .
Applications De Recherche Scientifique
Ascorbyl oleate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize reactive compounds and prevent oxidative degradation.
Biology: Protects biomolecules such as proteins and nucleic acids from oxidative damage.
Medicine: Incorporated into formulations to enhance the stability and efficacy of pharmaceutical products.
Industry: Used in food and cosmetic products to extend shelf life and improve stability
Mécanisme D'action
Ascorbyl oleate exerts its effects primarily through its antioxidant properties. The ascorbic acid moiety donates hydrogen atoms to lipid radicals, removing molecular oxygen and quenching singlet oxygen. This action helps regenerate α-tocopherol from tocopheroxyl radical species and scavenges aqueous radicals. The esterification reaction mechanism involves the formation of a complex between ascorbic acid, oleic acid, and the immobilized lipase, resulting in the production of this compound and water .
Comparaison Avec Des Composés Similaires
Ascorbyl Palmitate: Another ester of L-ascorbic acid, known for its antioxidant properties and used in similar applications.
Ascorbyl Linoleate: An ester of L-ascorbic acid and linoleic acid, used for its antioxidant and surfactant properties.
Uniqueness: Ascorbyl oleate is unique due to its combination of the redox properties of ascorbic acid and the fluid state of the oleic acid tail. This combination allows it to form stable nano-self-assembled aggregates in water, making it particularly effective in protecting hydrophobic active ingredients from oxidative damage .
Propriétés
Numéro CAS |
2495-84-3 |
|---|---|
Formule moléculaire |
C24H40O7 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h9-10,19,23,25,27-28H,2-8,11-18H2,1H3/b10-9-/t19-,23+/m0/s1 |
Clé InChI |
JPBAVLUULZJFFO-JENHRLMUSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
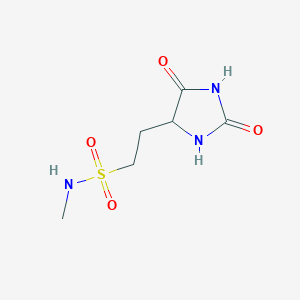
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
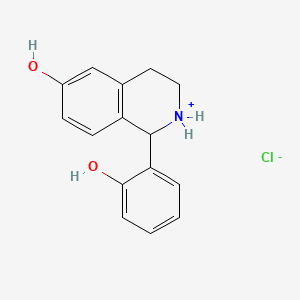
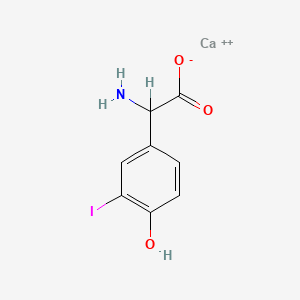
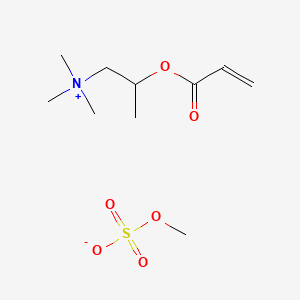
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
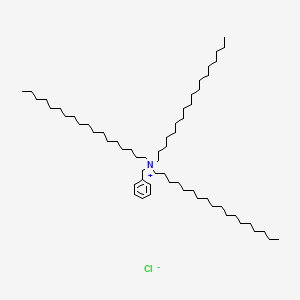
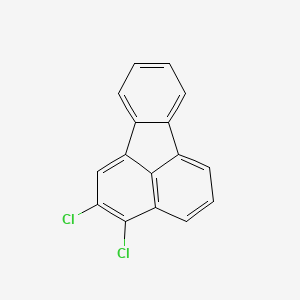
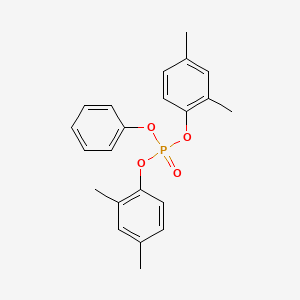
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
